N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide
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Overview
Description
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine ring fused with a sugar moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the sugar moiety: This step involves glycosylation reactions where the sugar unit is attached to the triazolopyrimidine core.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide: shares structural similarities with other triazolopyrimidine derivatives and nucleoside analogs.
Uniqueness
Structural Features: The unique combination of the triazolopyrimidine ring and the sugar moiety sets it apart from other compounds.
Biological Activity: Its specific interactions with molecular targets and pathways may offer distinct therapeutic advantages.
Properties
Molecular Formula |
C13H18N6O6 |
---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H18N6O6/c1-4(2)10(23)15-13-14-9-6(11(24)16-13)17-18-19(9)12-8(22)7(21)5(3-20)25-12/h4-5,7-8,12,20-22H,3H2,1-2H3,(H2,14,15,16,23,24)/t5-,7-,8-,12-/m1/s1 |
InChI Key |
YXSNPSJNGUWKNS-JTFADIMSSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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